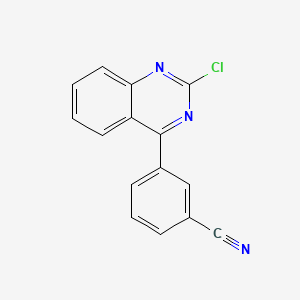

3-(2-Chloroquinazolin-4-yl)benzonitrile

Description

Properties

IUPAC Name |

3-(2-chloroquinazolin-4-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClN3/c16-15-18-13-7-2-1-6-12(13)14(19-15)11-5-3-4-10(8-11)9-17/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHVFTZAFNNIMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)Cl)C3=CC=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-Chloroquinazolin-4-yl)benzonitrile is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H10ClN3

- Molecular Weight : 269.71 g/mol

The compound features a quinazoline moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Kinases : Quinazoline derivatives are known to inhibit various kinases, which play crucial roles in cell signaling pathways. For instance, compounds similar to this compound have been shown to inhibit TBK1 and IKK epsilon kinases, which are involved in inflammatory responses and cancer progression .

- Antimicrobial Activity : Research indicates that quinazoline derivatives exhibit antibacterial properties against resistant strains of bacteria. Studies have demonstrated that modifications to the quinazoline structure can enhance its efficacy against pathogens such as Staphylococcus aureus .

- Vasodilative Effects : Some studies suggest that related compounds may exert vasodilative effects, potentially making them candidates for antihypertensive therapies .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study focusing on quinazoline derivatives revealed that modifications to the structure could significantly enhance anticancer activity. For example, certain analogs displayed potent inhibition of tumor cell lines by interfering with kinase signaling pathways essential for cancer cell survival .

Case Study: Antimicrobial Efficacy

In a comparative study, various quinazoline derivatives were synthesized and evaluated for their antibacterial properties. The results indicated that specific substitutions on the quinazoline ring improved activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for developing new antibiotics based on this scaffold .

Scientific Research Applications

Antiviral Activity

Research indicates that compounds similar to 3-(2-Chloroquinazolin-4-yl)benzonitrile are being investigated for their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) in the treatment of HIV. NNRTIs are crucial in highly active antiretroviral therapy (HAART), addressing the global health concern of HIV/AIDS. The structure of this compound suggests that it may exhibit similar properties, potentially overcoming resistance associated with existing NNRTIs .

Anticancer Properties

There is ongoing exploration into the anticancer properties of quinazoline derivatives, including this compound. Studies have shown that quinazoline compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and ovarian cancers. The specific mechanisms involve the inhibition of key signaling pathways that promote tumor growth .

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its synthesis often involves reactions such as nucleophilic substitution and cyclization processes, which are fundamental in creating more complex molecular structures used in pharmaceuticals and agrochemicals .

Material Science

The compound's unique chemical structure allows it to be utilized in developing advanced materials, including polymers and coatings. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in electronics and protective coatings .

Case Studies

Comparison with Similar Compounds

Key Observations :

- Chlorine at the quinazoline 2-position is conserved in analogs, suggesting its role in electronic modulation or binding interactions .

- The benzonitrile group’s position (e.g., 3- vs. 4-substitution) influences reactivity and applications, as seen in agrochemicals (3-chloro-4-cyanophenyl derivatives) versus CNS agents (3-bromoacetylbenzonitrile) .

Antitumor and Kinase Inhibition

- GSK-3 Inhibitors : 3-(2-Bromoacetyl)benzonitrile () is a precursor for CNS-targeting agents, suggesting that substitutions on the benzonitrile ring can modulate blood-brain barrier penetration .

Preparation Methods

Table: Hypothetical Synthesis Steps

| Step | Reaction Components | Conditions | Product |

|---|---|---|---|

| 1 | o-Anthranilic acid, aldehyde derivative, sodium | MeOH, N2 atmosphere | 2-Chloroquinazoline-4-carbaldehyde |

| 2 | 2-Chloroquinazoline-4-carbaldehyde, benzonitrile derivative | Phosphonium ylide, solvent | This compound |

Analysis and Discussion

The synthesis of this compound would require careful selection of starting materials and reaction conditions to ensure efficient coupling and minimal side reactions. The use of catalysts like Cu2O, as seen in the synthesis of other quinazoline derivatives, might be beneficial for improving yields and selectivity.

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for preparing 3-(2-Chloroquinazolin-4-yl)benzonitrile?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as halogenation of precursor quinazoline derivatives followed by nucleophilic aromatic substitution. For example, bromination of o-cyanotoluene can yield intermediates like 2-(bromomethyl)benzonitrile, which can undergo Wittig reactions or coupling with chloroquinazoline scaffolds . Reaction optimization (e.g., solvent choice, temperature, and catalyst) is critical to minimize side products, as demonstrated in catalytic isoxazoline syntheses involving benzonitrile derivatives .

Q. How is this compound characterized spectroscopically in academic research?

- Methodological Answer : A combination of techniques is used:

- FT-IR and FT-Raman : To identify functional groups (e.g., C≡N stretching at ~2200 cm⁻¹ for the nitrile group) and confirm structural motifs .

- NMR : ¹H and ¹³C NMR (e.g., in CDCl₃) resolve aromatic protons, chlorine substituents, and nitrile environments. For example, benzonitrile derivatives show distinct shifts for ortho-chloro and meta-substituted protons .

- UV-Vis : To study electronic transitions, especially if the compound exhibits π-conjugation relevant to photochemical applications .

Q. What computational methods are used to predict reactivity and stability?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) optimize geometries and compute Fukui indices for electrophilic/nucleophilic sites. Natural Bond Orbital (NBO) analysis evaluates charge transfer interactions, while Electron Localization Function (ELF) maps reveal electron density distribution in the nitrile and quinazoline moieties .

Advanced Research Questions

Q. How can crystallographic data for this compound be validated?

- Methodological Answer :

- Software Tools : Use SHELX (SHELXL for refinement, SHELXS for structure solution) to validate bond lengths, angles, and displacement parameters .

- Validation Metrics : Check R-factors (R₁ < 5%), residual electron density maps, and ADDSYM in PLATON to detect missed symmetry or twinning .

- Hydrogen Bonding : Graph set analysis (e.g., Etter’s rules) identifies recurring hydrogen-bond motifs in crystal packing .

Q. What role does this compound play in fragment-based drug discovery?

- Methodological Answer : The nitrile group enhances ligand efficiency (LE) by forming hydrogen bonds with target proteins. For example, fragment screening against GPCRs (e.g., mGlu5) uses radioligand binding assays to identify high-LE hits. Structure-based optimization leverages X-ray crystallography (e.g., 2.6 Å resolution structures) to refine substituent positioning on the quinazoline ring .

Q. How are reaction conditions optimized for derivatizing this compound?

- Methodological Answer : Systematic variation of parameters is key:

- Catalysts : Screen Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura).

- Solvents : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.

- Temperature : Controlled heating (e.g., 80–120°C) minimizes decomposition of the nitrile group. TLC monitoring (ethyl acetate/hexane systems) tracks reaction progress .

Q. How can hydrogen-bonding patterns in its crystal structure inform material design?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.